molecular formula C22H15BrN2O3 B11707612 3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)benzamide

3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)benzamide

Cat. No.: B11707612
M. Wt: 435.3 g/mol
InChI Key: CXELILKPLLBBOV-UHFFFAOYSA-N
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Description

3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE typically involves the following steps:

    Amidation: The reaction of the brominated phthalimide with 2-methylphenylamine to form the final compound.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromine atom or the aromatic rings.

    Reduction: Reduction reactions can occur, potentially affecting the carbonyl groups in the phthalimide ring.

    Substitution: The bromine atom can be substituted by other nucleophiles in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific biological pathways.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar phthalimide structures.

    Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.

Uniqueness

The uniqueness of 3-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPHENYL)BENZAMIDE lies in its specific substitution pattern and potential biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C22H15BrN2O3/c1-13-5-2-3-8-19(13)24-20(26)14-6-4-7-16(11-14)25-21(27)17-10-9-15(23)12-18(17)22(25)28/h2-12H,1H3,(H,24,26)

InChI Key

CXELILKPLLBBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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